molecular formula C13H20N4O4S3 B6078440 2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate

2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate

Cat. No. B6078440
M. Wt: 392.5 g/mol
InChI Key: SZIVWYMQWHTYPM-UHFFFAOYSA-N
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Description

2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate involves its ability to inhibit certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, this compound can induce cell death in cancer cells and potentially serve as a cancer treatment.
Biochemical and Physiological Effects:
2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate has been shown to have various biochemical and physiological effects, including the inhibition of HDACs, induction of cell death in cancer cells, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory properties and potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate for lab experiments is its ability to selectively inhibit HDACs. This makes it a useful tool for studying enzyme function and potential drug candidates for the treatment of cancer and other diseases. However, one limitation of this compound is its potential toxicity, which can affect its use in certain experiments.

Future Directions

There are several potential future directions for 2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate. One direction is the development of more selective HDAC inhibitors based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases. Additionally, this compound can be further studied for its potential as a tool for studying enzyme function and as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate involves the reaction between N-acetylmethionine and 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction occurs under mild conditions and yields a high purity product. This method is efficient and reproducible, making it suitable for large-scale synthesis.

Scientific Research Applications

2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been investigated for its anticancer properties and potential as a drug candidate for the treatment of cancer. In biochemistry, it has been studied for its ability to inhibit certain enzymes and its potential as a tool for studying enzyme function. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases.

properties

IUPAC Name

[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-acetamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S3/c1-4-23-13-17-16-12(24-13)15-10(19)7-21-11(20)9(5-6-22-3)14-8(2)18/h9H,4-7H2,1-3H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIVWYMQWHTYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)COC(=O)C(CCSC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-acetamido-4-methylsulfanylbutanoate

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